
2,3,4'-Trihydroxy-4-methoxybenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4’-Trihydroxy-4-methoxybenzophenone is a benzophenone derivative characterized by the presence of three hydroxyl groups and one methoxy group on its benzophenone core.
準備方法
Synthetic Routes and Reaction Conditions
2,3,4’-Trihydroxy-4-methoxybenzophenone can be synthesized through several methods. One common approach involves the reaction of benzoic acid with pyrogallol in the presence of zinc chloride at elevated temperatures. Another method utilizes Amberlyst-15, a strongly acidic ion exchanger, in chlorobenzene at high temperatures .
Industrial Production Methods
Industrial production of 2,3,4’-Trihydroxy-4-methoxybenzophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
2,3,4’-Trihydroxy-4-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenone derivatives.
科学的研究の応用
2,3,4’-Trihydroxy-4-methoxybenzophenone has diverse applications in scientific research:
作用機序
The mechanism of action of 2,3,4’-Trihydroxy-4-methoxybenzophenone involves its interaction with specific molecular targets and pathways:
Redox Mediation: Acts as a redox mediator, facilitating electron transfer reactions.
Enzyme Inhibition: Inhibits enzymes such as tyrosinase, affecting melanin synthesis and other biochemical processes.
Quorum Sensing Inhibition: Disrupts microbial communication, potentially reducing virulence and biofilm formation.
類似化合物との比較
2,3,4’-Trihydroxy-4-methoxybenzophenone can be compared with other benzophenone derivatives:
2,3,4-Trihydroxybenzophenone: Lacks the methoxy group, which may affect its chemical reactivity and applications.
2-Hydroxy-4-methoxybenzophenone: Contains fewer hydroxyl groups, influencing its redox properties and biological activity.
4,4’-Dihydroxybenzophenone: Different substitution pattern, leading to variations in its chemical and physical properties.
These comparisons highlight the unique structural features and functional groups of 2,3,4’-Trihydroxy-4-methoxybenzophenone, which contribute to its distinct chemical behavior and applications.
特性
分子式 |
C14H12O5 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
(2,3-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-19-11-7-6-10(13(17)14(11)18)12(16)8-2-4-9(15)5-3-8/h2-7,15,17-18H,1H3 |
InChIキー |
YYQLEVUVEAKBKB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=CC=C(C=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(E)-5-[(1R,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-7-methylpurin-9-ium-6-amine](/img/structure/B10753959.png)
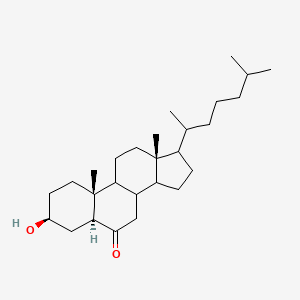
![methyl 4-[(3R,5R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B10753971.png)
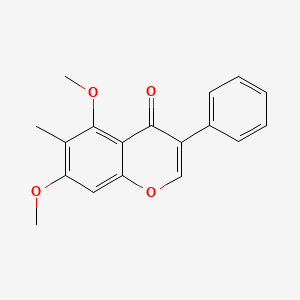
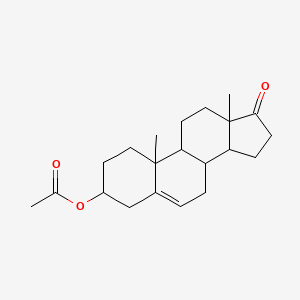
![(5S)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B10754002.png)
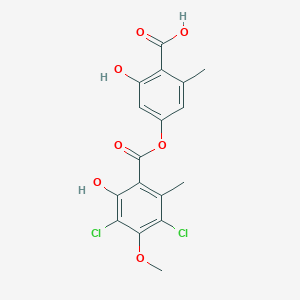
![10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B10754018.png)
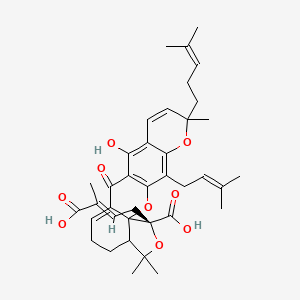
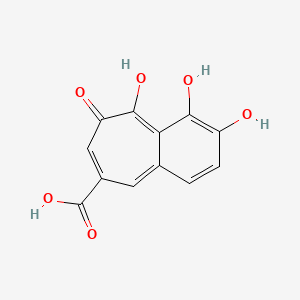
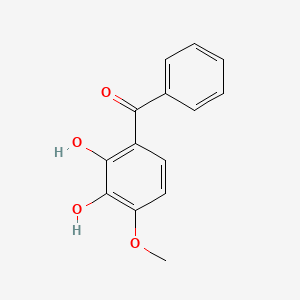
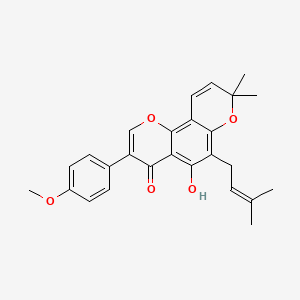
![[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate](/img/structure/B10754048.png)

